EV-A71-IN-2

Antiviral EV-A71 Potency

Researchers face inconsistent EC50 values when substituting EV-A71 inhibitors across different cell lines, confounding assay reproducibility. EV-A71-IN-2 (compound 6c) solves this with validated dual-cell-line potency data. • **Validated efficacy**: EC50 = 0.29 μM (MRC-5 fibroblasts) and 1.66 μM (RD rhabdomyosarcoma cells) • **Positive control ready**: Documented 1.66 μM benchmark for RD cell-based antiviral HTS • **Traceable provenance**: Original SAR publication designation (compound 6c) ensures experimental reproducibility • **Preclinical use only**: Not for clinical or diagnostic applications

Molecular Formula C21H18N4OS
Molecular Weight 374.5 g/mol
Cat. No. B15564916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEV-A71-IN-2
Molecular FormulaC21H18N4OS
Molecular Weight374.5 g/mol
Structural Identifiers
InChIInChI=1S/C21H18N4OS/c26-12-16-1-5-18(6-2-16)19-7-10-21(23-11-19)27-13-17-3-8-20(9-4-17)25-15-22-14-24-25/h1-11,14-15,26H,12-13H2
InChIKeyDEMHACHOJXZMJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EV-A71-IN-2 Procurement & Efficacy Overview


EV-A71-IN-2 (also designated as compound 6c) is a small-molecule antiviral agent that specifically targets the hydrophobic pocket of the Enterovirus A71 (EV-A71) viral capsid [1]. This compound belongs to a class of capsid binders that interfere with viral uncoating and host cell entry, and it has been characterized in vitro for its inhibitory activity against EV-A71 replication in both MRC-5 (human lung fibroblast) and RD (human rhabdomyosarcoma) cell lines [1]. The compound demonstrates a favorable selectivity profile, making it a valuable research tool for investigating EV-A71 life cycle and for the preclinical development of anti-enteroviral therapeutics [1].

EV-A71-IN-2 Substitution Risks in Research


The EV-A71 inhibitor landscape encompasses compounds with diverse mechanisms of action (e.g., capsid binding, IRES inhibition, polymerase inhibition) and widely varying potency and selectivity profiles. A generic substitution approach fails because the specific binding site and pharmacodynamic properties of EV-A71-IN-2 are not interchangeable with other in-class agents. For instance, capsid binders like EV-A71-IN-2 exhibit differential activity across cell lines, and their selectivity indices (SI) can differ by more than an order of magnitude [1]. Moreover, inhibitors targeting alternative viral proteins (e.g., IRES-targeting agents) display significantly reduced potency (EC50 values > 10 µM) compared to EV-A71-IN-2 [2]. Therefore, selecting EV-A71-IN-2 is justified by its quantitatively defined activity profile, which is critical for experiments requiring consistent, high-selectivity capsid targeting.

EV-A71-IN-2 Potency Across Cell Lines


Cell-Type-Dependent Potency in MRC-5 vs RD Cells

In a direct head-to-head comparison within the same study, EV-A71-IN-2 (compound 6c) exhibited an EC50 of 0.29 μM against EV-A71 in MRC-5 cells, which is a 19% lower concentration (i.e., more potent) than Vapendavir (EC50 = 0.36 μM) [1]. Both compounds target the viral capsid, but EV-A71-IN-2 achieves a lower effective concentration, indicating higher intrinsic antiviral activity in this cellular context [1].

Antiviral EV-A71 Potency

Potency Benchmarking Against 2C Helicase Inhibitor

The selectivity index (SI) of EV-A71-IN-2 in MRC-5 cells is >69, calculated as CC50 (>20 μM) / EC50 (0.29 μM) [1]. In contrast, the reference compound Vapendavir has an SI > 63 in the same cell line [1]. This 9.5% higher minimum selectivity margin for EV-A71-IN-2 suggests a potentially more favorable safety profile in vitro [1].

Antiviral EV-A71 Selectivity

MRC-5 Potency vs Nucleoside Analog Class

EV-A71-IN-2 (capsid binder) demonstrates an EC50 of 0.29 μM in MRC-5 cells, whereas the IRES-targeting inhibitor EV-A71-IN-3 (Compound IRE-03-3) has an EC50 of 11.96 μM against EV-A71 [1][2]. This represents a 41-fold difference in potency, strongly favoring the capsid-binding mechanism [1][2].

Antiviral EV-A71 Mechanism

SAR Literature Traceability via Compound 6c

EV-A71-IN-2 exhibits an EC50 of 0.29 μM in MRC-5 cells compared to 1.66 μM in RD cells, a 5.7-fold difference in potency [1]. In comparison, the reference compound Vapendavir shows a 1.5-fold difference between MRC-5 (0.36 μM) and RD (0.53 μM) cells [1]. This indicates that EV-A71-IN-2's antiviral activity is more dependent on the cellular environment, a property that may be relevant for understanding cell-type-specific antiviral mechanisms.

Antiviral EV-A71 Cell-type specificity

EV-A71-IN-2 Research & Procurement Scenarios


Dual-Cell-Line Antiviral Screening (MRC-5 & RD)

Given its EC50 of 0.29 μM in MRC-5 cells and >69 selectivity index, EV-A71-IN-2 serves as an ideal positive control for high-throughput screening campaigns targeting the EV-A71 capsid [1]. Its well-characterized activity provides a reliable benchmark for evaluating novel capsid binders.

Positive Control for RD Cell Antiviral Assays

The 5.7-fold potency differential of EV-A71-IN-2 between MRC-5 and RD cells can be exploited to investigate cell-type-dependent factors influencing viral entry or capsid function [1]. This makes the compound a valuable tool for dissecting host-pathogen interactions.

Mechanistic Studies with Traceable Tool Compounds

With a 19% lower EC50 and a higher minimum selectivity index than Vapendavir in MRC-5 cells, EV-A71-IN-2 should be prioritized over Vapendavir as a capsid-binding reference compound in in vitro studies, particularly when maximal antiviral effect with minimal cytotoxicity is required [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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